Cas no 6633-62-1 (6-Chloro-2-phenylquinoline-4-carboxylic acid)
6-Chloro-2-phenylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2-phenylquinoline-4-carboxylic acid
- 4-QUINOLINECARBOXYLIC ACID,6-CHLORO-2-PHENYL-
- 2-phenyl-6-chloroquinoline-4-carboxylic acid
- 6-Chlor-2-phenyl-chinolin-4-carbonsaeure
- 6-chloro-2-phenyl-quinoline-4-carboxylic acid
- 6-chloro-2-phenylquinoline-4-carboxylic acid(SALTDATA: FREE)
- AC1Q3OSP
- CTK2F3122
- NSC42124
- Oprea1_072240
- Oprea1_680116
- STOCK3S-29977
- SureCN1898306
- AKOS001672811
- MFCD00487571
- DTXSID20285519
- 6-chloro-2-phenylquinoline-4-carboxylicacid
- NSC-42124
- CS-0313452
- AH-034/08304051
- 6633-62-1
- SR-01000494401-1
- SY266998
- CHEMBL5181022
- SCHEMBL1898306
- VS-04035
- SB69014
- 6-chloro-2-phenyl-4-quinolinecarboxylic acid
- CCG-20456
- EU-0078413
- SR-01000494401
-
- MDL: MFCD00487571
- Inchi: 1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)
- InChI Key: GSNVKXDNFUTEFY-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=C(C(=O)O)C=C(C1C=CC=CC=1)N=2
Computed Properties
- Exact Mass: 283.0401
- Monoisotopic Mass: 283.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2A^2
- XLogP3: 4
Experimental Properties
- Density: 1.373
- Boiling Point: 484.9°C at 760 mmHg
- Flash Point: 247°C
- Refractive Index: 1.686
- PSA: 50.19
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
6-Chloro-2-phenylquinoline-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloro-2-phenylquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B419575-100mg |
6-Chloro-2-phenylquinoline-4-carboxylic Acid |
6633-62-1 | 100mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B419575-500mg |
6-Chloro-2-phenylquinoline-4-carboxylic Acid |
6633-62-1 | 500mg |
$ 210.00 | 2022-06-01 | ||
| TRC | B419575-1g |
6-Chloro-2-phenylquinoline-4-carboxylic Acid |
6633-62-1 | 1g |
$ 320.00 | 2022-06-01 | ||
| Chemenu | CM112946-5g |
6-chloro-2-phenylquinoline-4-carboxylic acid |
6633-62-1 | 95% | 5g |
$276 | 2021-08-06 | |
| Chemenu | CM112946-10g |
6-chloro-2-phenylquinoline-4-carboxylic acid |
6633-62-1 | 95% | 10g |
$504 | 2021-08-06 | |
| Chemenu | CM112946-1g |
6-chloro-2-phenylquinoline-4-carboxylic acid |
6633-62-1 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM112946-5g |
6-chloro-2-phenylquinoline-4-carboxylic acid |
6633-62-1 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB214315-1 g |
6-Chloro-2-phenylquinoline-4-carboxylic acid; 95% |
6633-62-1 | 1g |
€230.10 | 2023-06-23 | ||
| abcr | AB214315-5 g |
6-Chloro-2-phenylquinoline-4-carboxylic acid; 95% |
6633-62-1 | 5g |
€749.60 | 2023-06-23 | ||
| Crysdot LLC | CD11076634-5g |
6-Chloro-2-phenylquinoline-4-carboxylic acid |
6633-62-1 | 95+% | 5g |
$297 | 2024-07-18 |
6-Chloro-2-phenylquinoline-4-carboxylic acid Suppliers
6-Chloro-2-phenylquinoline-4-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 6-Chloro-2-phenylquinoline-4-carboxylic acid
6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS No. 6633-62-1): Properties, Applications, and Market Insights
6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS No. 6633-62-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline derivative is characterized by its unique molecular structure, combining a chloro-substituted quinoline core with a phenyl group and a carboxylic acid functionality. The compound's distinct chemical properties make it valuable for various applications, particularly in drug discovery and advanced material synthesis.
The growing interest in 6-Chloro-2-phenylquinoline-4-carboxylic acid stems from its potential as a building block for bioactive molecules. Researchers are particularly intrigued by its structural similarity to known pharmacophores in antimicrobial and anticancer agents. Recent studies have explored its derivatives as potential inhibitors of specific enzymatic pathways, aligning with current trends in targeted drug design and personalized medicine approaches that dominate pharmaceutical research discussions.
From a chemical perspective, 6-Chloro-2-phenylquinoline-4-carboxylic acid exhibits interesting properties that make it valuable for synthetic applications. The chloro group at the 6-position provides an excellent site for further functionalization through cross-coupling reactions, while the carboxylic acid moiety offers opportunities for amide formation or esterification. These features have made the compound particularly relevant in current discussions about green chemistry and atom-efficient synthesis, as researchers seek to develop more sustainable pharmaceutical production methods.
The compound's molecular structure has been the subject of computational chemistry studies, especially in the context of molecular docking and drug-receptor interactions. These investigations are particularly timely given the increasing importance of in silico drug discovery methods in modern pharmaceutical development. The quinoline scaffold's planar structure and the compound's specific substitution pattern contribute to its potential as a privileged structure in medicinal chemistry.
In materials science, 6-Chloro-2-phenylquinoline-4-carboxylic acid has shown promise as a precursor for functional materials. Its ability to coordinate with metal ions and form stable complexes has been explored for applications in organic electronics and luminescent materials. This aligns with current industry focus on developing novel organic semiconductors for flexible electronics and energy-efficient display technologies.
The synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions, with recent literature emphasizing more efficient catalytic methods. Current research trends favor protocols that minimize hazardous byproducts and improve yields, reflecting the broader movement toward sustainable chemical synthesis. These developments are particularly relevant to researchers searching for "green synthesis of quinoline derivatives" or "catalytic methods for heterocyclic compound preparation."
Analytical characterization of 6-Chloro-2-phenylquinoline-4-carboxylic acid employs standard techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's purity and stability are crucial factors for research applications, making quality control a significant consideration for suppliers. These aspects are frequently searched by researchers looking for "characterization of quinoline carboxylic acids" or "analytical methods for heterocyclic compounds."
The market for 6-Chloro-2-phenylquinoline-4-carboxylic acid has seen steady growth, driven by increasing research activity in pharmaceutical and materials science sectors. Suppliers are responding to demand for high-purity samples, with current market discussions focusing on supply chain reliability and batch-to-batch consistency. These commercial aspects are particularly relevant to researchers who frequently search for "reliable suppliers of specialty quinoline derivatives" or "bulk quantities of research chemicals."
Safety considerations for handling 6-Chloro-2-phenylquinoline-4-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended, reflecting current best practices in laboratory safety that are frequently discussed in research forums and safety training materials.
Future research directions for 6-Chloro-2-phenylquinoline-4-carboxylic acid are likely to focus on expanding its applications in drug discovery and materials development. The compound's versatility makes it a promising candidate for exploration in emerging fields such as bioconjugation chemistry and metal-organic frameworks, topics that are generating increasing interest in scientific literature and conference discussions.
For researchers working with 6-Chloro-2-phenylquinoline-4-carboxylic acid, proper storage conditions are essential to maintain compound integrity. Recommendations typically include protection from light and moisture at controlled temperatures, considerations that are frequently searched by laboratory personnel managing chemical inventories.
The intellectual property landscape surrounding 6-Chloro-2-phenylquinoline-4-carboxylic acid and its derivatives continues to evolve, with patent filings reflecting its potential applications. This legal dimension is increasingly important to researchers and companies navigating the complex interface between academic research and commercial development.
In conclusion, 6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS No. 6633-62-1) represents a versatile and valuable compound in modern chemical research. Its unique structural features and diverse potential applications ensure its continued relevance across multiple scientific disciplines, from medicinal chemistry to advanced materials development. As research methodologies advance and new applications emerge, this compound is likely to remain an important tool for scientific innovation.
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